molecular formula C17H20N8 B6453006 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-06-8

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6453006
CAS RN: 2549016-06-8
M. Wt: 336.4 g/mol
InChI Key: FYXBTDHLWFPHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CPP-PIP) is a novel purine-based compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 250.3 g/mol. CPP-PIP has been studied for its potential use in drug discovery, cancer therapy, and biochemistry.

Scientific Research Applications

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential use in drug discovery, cancer therapy, and biochemistry. It has been used as a substrate for the enzyme purine nucleoside phosphorylase (PNP) for the synthesis of purine nucleosides, which are important in the synthesis of therapeutic agents. This compound has also been used as a substrate for the enzyme purine nucleoside phosphorylase (PNP) for the synthesis of purine nucleosides, which are important in the synthesis of therapeutic agents. Furthermore, this compound has been used as an inhibitor of the enzyme adenosine deaminase, which is involved in the regulation of the immune system.

Mechanism of Action

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a small molecule that binds to the active site of the enzyme purine nucleoside phosphorylase (PNP). This binding induces a conformational change in the enzyme, which leads to the formation of a covalent bond between the enzyme and the substrate. This covalent bond is then broken by the release of a phosphate group, resulting in the formation of a new purine nucleoside. Additionally, this compound has been shown to inhibit the enzyme adenosine deaminase, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme purine nucleoside phosphorylase (PNP), which is involved in the synthesis of purine nucleosides. Additionally, this compound has been shown to inhibit the enzyme adenosine deaminase, which is involved in the regulation of the immune system. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo studies.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, this compound is also limited in its use for laboratory experiments. It is not commercially available, which can make it difficult to obtain for research purposes. Additionally, it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

The potential of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine as a therapeutic agent is still being explored. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to improve the synthesis and purification of this compound and to develop improved methods for its use in laboratory experiments. Furthermore, further research is needed to explore the potential of this compound as an inhibitor of other enzymes, as well as its potential use in drug discovery and cancer therapy.

Synthesis Methods

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is synthesized from the reaction of 6-cyclopropylpyrimidine and 4-piperazin-1-yl-9-methyl-9H-purine. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is then quenched with aqueous acid, such as hydrochloric acid, and the product is isolated by column chromatography. The yield of the reaction can be improved by using a higher molar ratio of 6-cyclopropylpyrimidine to 4-piperazin-1-yl-9-methyl-9H-purine, as well as by using a higher concentration of the base and a lower concentration of the acid.

properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-23-11-22-15-16(23)20-10-21-17(15)25-6-4-24(5-7-25)14-8-13(12-2-3-12)18-9-19-14/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXBTDHLWFPHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.